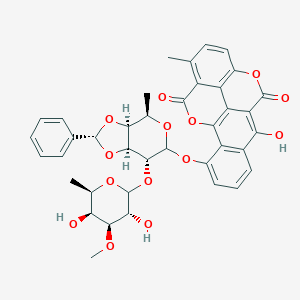

3',4'-O-Benzylidenechartreusin

Description

Propriétés

IUPAC Name |

3-[[(2R,3aS,4R,7R,7aS)-7-[(3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H36O14/c1-15-13-14-21-24-22(15)35(43)50-31-23-19(28(41)26(25(24)31)36(44)48-21)11-8-12-20(23)49-39-34(53-38-29(42)32(45-4)27(40)16(2)46-38)33-30(17(3)47-39)51-37(52-33)18-9-6-5-7-10-18/h5-14,16-17,27,29-30,32-34,37-42H,1-4H3/t16-,17-,27+,29-,30+,32+,33+,34-,37-,38?,39?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSHGAAPBNVZEJ-YCURTJOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C3C(C(OC2OC4=CC=CC5=C4C6=C7C8=C(C=CC(=C8C(=O)O6)C)OC(=O)C7=C5O)C)OC(O3)C9=CC=CC=C9)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@@H]3[C@H]([C@H](OC2OC4=CC=CC5=C4C6=C7C8=C(C=CC(=C8C(=O)O6)C)OC(=O)C7=C5O)C)O[C@H](O3)C9=CC=CC=C9)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H36O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906499 | |

| Record name | 6-Hydroxy-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-10-yl 3,4-O-benzylidene-6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101694-19-3 | |

| Record name | 3',4'-O-Benzylidene-chartreusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101694193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-10-yl 3,4-O-benzylidene-6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Origin of Chartreusin As a Precursor

Microbial Producers of Chartreusin (B1668571) and Related Angucycline-Type Metabolites

Chartreusin is a secondary metabolite produced by certain species of bacteria belonging to the genus Streptomyces. The primary and most well-documented producer is Streptomyces chartreusis. nih.govwikipedia.org This soil-dwelling bacterium was first identified as the source of chartreusin, a compound noted for its antibiotic and antitumor properties. wikipedia.orgontosight.ai

Genome sequencing of various Streptomyces strains has confirmed the presence of the chartreusin biosynthetic gene cluster. For instance, Streptomyces chartreusis strains NRRL 12338 and NRRL 3882 are known producers of chartreusins. nih.gov Beyond chartreusin, Streptomyces species are prolific sources of a wide array of bioactive compounds, including other angucycline-type antibiotics. utupub.finih.gov Endophytic strains, such as Streptomyces sp. SH-1.2-R-15 isolated from the medicinal plant Dendrobium officinale, have also been identified as producers of chartreusin, highlighting the diverse ecological niches from which these bacteria can be sourced. amegroups.org

Genetic Basis of Chartreusin Biosynthesis: Polyketide Synthase (PKS) Gene Clusters

The genetic blueprint for chartreusin production is located in the chartreusin (cha) biosynthetic gene cluster. nih.govresearchgate.net This cluster contains the genes encoding all the necessary enzymatic machinery for assembling and tailoring the molecule. At the core of this pathway is a type II polyketide synthase (PKS). nih.govmdpi.com Type II PKS systems are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors to build a polyketide backbone. pnas.org

The minimal PKS required to generate the polyketide chain consists of a heterodimeric ketosynthase (KS) and chain length factor (CLF), an acyl carrier protein (ACP), and a malonyl-CoA:ACP transacylase. pnas.org In the case of chartreusin, the PKS assembles a decaketide chain from one acetyl-CoA starter unit and nine malonyl-CoA extender units. mdpi.com The entire cha gene cluster from S. chartreusis HKI-249 spans approximately 37 kb and its heterologous expression in Streptomyces albus has successfully confirmed its function in producing chartreusin. nih.gov

Enzymatic Tailoring and Oxidative Rearrangements in Chartarin (B12298714) Aglycone Formation

Following the synthesis of the linear polyketide chain by the PKS, a series of enzymatic tailoring steps, including cyclizations and oxidative rearrangements, are required to form the complex aglycone core of chartreusin, known as chartarin. nih.govsmolecule.com The biosynthesis proceeds through a tetracyclic anthracycline-type intermediate. nih.govnih.gov This intermediate undergoes a remarkable oxidative rearrangement, a key step that distinguishes the chartreusin pathway. nih.govmdpi.com

This transformation involves the cleavage of carbon-carbon bonds in the precursor molecule and subsequent religation to form the distinctive pentacyclic bis-lactone (B144190) scaffold of chartarin. nih.govsmolecule.com Isotope labeling studies have confirmed that the nineteen-carbon aglycone is derived from a single polyketide chain. smolecule.com The final α-pyrone ring formation is catalyzed by an unprecedented dioxygenase, ChaP, which uses flavin-activated oxygen as an oxidant. acs.org This enzyme is responsible for two successive C-C bond cleavage steps followed by lactonization to complete the chartarin structure. acs.org

Unraveling Post-PKS Modification Patterns in Chartreusin Biosynthesis

The post-PKS modifications are intricate and involve a cascade of enzymatic reactions that further diversify the molecular structure. dntb.gov.uanih.gov A critical and previously unknown part of the pathway is the conversion of the anthracyclinone intermediate, auramycinone, to resomycin C. nih.govacs.org Recent research has elucidated that this conversion is catalyzed by a three-enzyme cascade. nih.govacs.org

The process begins with ChaX, an NAD(P)H-dependent reductase, which acts on auramycinone. utupub.finih.gov This allows a cyclase-like enzyme, ChaU, to catalyze a 9,10-dehydration reaction. nih.govacs.org Subsequently, another homologous cyclase-like enzyme, ChaJ, performs a second 7,8-dehydration to yield resomycin C. utupub.finih.gov These findings have expanded the known catalytic functions of the SnoaL protein family, which were previously associated mainly with ring cyclization and hydroxylation in other antibiotic biosyntheses. nih.gov Further tailoring steps, including glycosylation, then attach sugar moieties to the chartarin aglycone to produce the final chartreusin molecule. mdpi.com

Biological Activities of 3 ,4 O Benzylidenechartreusin and Chartreusin Type Derivatives in Research Models

Antitumor and Antiproliferative Activities

Chartreusin (B1668571) and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of both murine and human cancer cell lines. The structural modifications of the parent chartreusin molecule have been pivotal in modulating this activity.

Efficacy against Murine Tumor Cell Lines (e.g., P388, L1210 Leukemia, B16 Melanoma)

Chartreusin has shown significant therapeutic efficacy against several murine tumor models, including P388 and L1210 leukemia, as well as B16 melanoma. nih.govnih.govnih.gov In an effort to improve upon the parent compound's pharmacological properties, a series of 3',4'-O-substituted derivatives were synthesized. Among these, the exo-type of 3',4'-O-benzylidene-chartreusin was found to be active. nih.gov Further modifications, specifically the synthesis of several 6-O-acyl-3',4'-O-exo-benzylidene-chartreusins, resulted in compounds with high antitumor activity against some murine tumors. nih.gov

Table 1: Antitumor Activity of Chartreusin Derivatives against Murine Cell Lines

| Compound/Derivative | Cell Line | Activity |

|---|---|---|

| Chartreusin | P388, L1210, B16 Melanoma | Significant therapeutic activity nih.govnih.govnih.gov |

| 3',4'-O-Benzylidenechartreusin (exo-type) | Murine tumors | Active nih.gov |

| 6-O-Acyl-3',4'-O-exo-benzylidene-chartreusins | Murine tumors | High antitumor activity nih.gov |

| Chartreusin-maltoside analogue | P388 Leukemia | Activity comparable to chartreusin nih.gov |

| Chartreusin-fucoside/glucoside analogues | L1210 Leukemia | Cytotoxic potency equal to or better than chartreusin nih.gov |

Cytotoxicity against Human Cancer Cell Lines (e.g., A549, Hep3B2.1-7, H1299, ES-2)

The cytotoxic effects of chartreusin and its derivatives extend to a variety of human cancer cell lines. A recent study systematically evaluated the in vitro activity of chartreusin, D329C, elsamicin A, and elsamicin B against a panel of human cancer cell lines, providing valuable quantitative data on their potency.

The results, summarized in the table below, indicate that elsamicins A and B have profound cytotoxic effects across all tested cell lines, with IC50 values generally in the low micromolar range. nih.gov Chartreusin also demonstrated significant inhibitory effects against the human colon cancer cell line (HCT116), human pancreatic cancer cell line (BxPC3), and human ovarian cancer cell line (ES-2). nih.gov Interestingly, the derivative D329C, despite its more complex structure, showed negligible cytotoxic effects against all the tested cell lines. nih.gov

Table 2: Cytotoxic Activities (IC50, μM) of Chartreusin and its Derivatives against Human Cancer Cell Lines

| Compound | HCT116 (Colon) | BxPC3 (Pancreatic) | T47D (Breast) | ES-2 (Ovarian) |

|---|---|---|---|---|

| Chartreusin | 12.87 ± 0.98 | 10.45 ± 0.65 | > 50 | 7.65 ± 0.43 |

| D329C | > 50 | > 50 | > 50 | > 50 |

| Elsamicin A | 14.32 ± 1.02 | 16.76 ± 1.13 | 30.21 ± 2.14 | 11.23 ± 0.87 |

| Elsamicin B | 15.65 ± 1.21 | 18.98 ± 1.34 | 28.79 ± 1.98 | 13.54 ± 1.03 |

Data is presented as mean ± standard deviation. This interactive table is based on data from a study on the collective total synthesis of chartreusin derivatives. nih.gov

Influence of Structural Modifications on Antiproliferative Potency

The antiproliferative potency of chartreusin-type compounds is significantly influenced by their chemical structure. The development of derivatives such as 3',4'-O-benzylidene-chartreusin was initially driven by the need to overcome the rapid biliary excretion of the parent compound, chartreusin. nih.gov

Key structure-activity relationships (SAR) have been identified through various studies:

Substitution at the 3',4'-O-positions: The creation of the benzylidene acetal (B89532) at these positions on the sugar moiety was a successful strategy to improve the in vivo activity profile. nih.gov

Acylation at the 6-phenol position: The addition of acyl groups to the 6-phenol of 3',4'-O-exo-benzylidene-chartreusin led to derivatives with high antitumor activity. nih.gov

Modifications of the aglycone ring: The substitution pattern on the benzonaphthopyranone core plays a crucial role. For instance, replacing a methyl group with a hydrogen atom was found to drastically decrease cytotoxicity. nih.gov Conversely, the introduction of vinyl and ethynyl (B1212043) substituents, followed by irradiation with blue light, led to an improved antiproliferative potency against a colorectal cancer cell line. nih.gov

Nature of the sugar moiety: The disaccharide portion of chartreusin is also critical for its activity. Replacing the natural disaccharide with monosaccharides like fucose and glucose, or a different disaccharide like maltose (B56501), maintained or even enhanced the cytotoxic potency against L1210 cells. nih.gov This suggests that while the sugar is necessary, there is tolerance for variation which can be exploited to fine-tune the molecule's properties. nih.gov The profound lack of activity of D329C, which has a more complex sugar chain, further underscores the importance of the glycosidic structure in determining the antiproliferative effects. nih.gov

Antibacterial and Antimycobacterial Activities

In addition to their antitumor properties, chartreusin and its derivatives have shown promise as antimicrobial agents, particularly against Gram-positive bacteria and mycobacteria.

Activity against Gram-Positive Organisms and Mycobacteria (e.g., S. aureus, M. luteus, P. acnes)

Chartreusin derivatives have been reported to have activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, specific structural modifications have been shown to significantly enhance antimycobacterial activity. nih.gov While the provided search results confirm the general antibacterial and antimycobacterial potential of the chartreusin class of compounds, specific minimum inhibitory concentration (MIC) values for 3',4'-O-Benzylidenechartreusin against S. aureus, Micrococcus luteus, and Propionibacterium acnes were not detailed in the available literature. Further targeted studies would be necessary to quantify the in vitro efficacy against these specific bacterial strains.

Table 3: Antibacterial and Antimycobacterial Activity of Chartreusin Derivatives

| Compound/Derivative | Organism | Activity |

|---|---|---|

| Chartreusin derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | Active nih.gov |

| Desmethyl-chartreusin analogue | Mycobacteria | Markedly enhanced activity nih.gov |

Structure-Activity Relationships in Antibacterial Efficacy

The structural features that govern the antibacterial and antimycobacterial activity of chartreusin derivatives are distinct in some aspects from those that determine their antitumor potency. A key finding is that the replacement of a methyl group on the aglycone with a hydrogen atom, which leads to a significant decrease in cytotoxicity, conversely results in a markedly enhanced antimycobacterial effect. nih.gov This suggests that the structural requirements for these two biological activities can be decoupled, allowing for the potential to selectively optimize for either antitumor or antibacterial efficacy.

The broader class of flavonoids, to which chartreusin belongs, has been the subject of more extensive antibacterial SAR studies. These studies have highlighted the importance of the substitution patterns on the aromatic rings, such as the presence and position of hydroxyl and methoxy (B1213986) groups, in determining the antibacterial spectrum and potency. mdpi.com For instance, in some flavonoid series, hydroxylation at specific positions can increase activity against Gram-positive bacteria, while methoxylation may decrease it. mdpi.com While these general principles from related compound classes are informative, more specific SAR studies focused on a diverse library of chartreusin derivatives are needed to fully elucidate the structural determinants of their antibacterial and antimycobacterial action. The impact of modifications to the sugar moieties on antibacterial efficacy is also an area that warrants further investigation to establish a comprehensive SAR for this class of compounds.

Antiviral Properties Associated with the Producing Organism, Streptomyces chartreusis

Streptomyces species are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including antiviral effects. ijmronline.orgsemanticscholar.orgconsensus.app These microorganisms have been a fruitful source for the discovery of novel therapeutic agents. researchgate.net

Investigation of Antiviral Potential against Surrogate Models (e.g., Bovine Viral Diarrhea Virus)

Currently, there is a notable lack of published research specifically investigating the antiviral potential of 3',4'-O-Benzylidenechartreusin or other chartreusin derivatives against surrogate virus models such as the Bovine Viral Diarrhea Virus (BVDV). BVDV, a member of the Flaviviridae family, is often used as a surrogate for studying viruses that are difficult to culture, like the Hepatitis C virus. The exploration of chartreusin-type compounds against BVDV could therefore represent a novel and promising avenue for antiviral drug discovery.

While direct studies are absent, the broader family of compounds to which chartreusin belongs, the aromatic polycyclic polyketide glycosides, have demonstrated a range of biological activities. nih.gov Research into the antiviral properties of this class of molecules could provide insights into the potential of chartreusin derivatives.

Identification of Active Metabolites from Streptomyces chartreusis Fermentation Extracts

Streptomyces chartreusis is the natural source of the parent compound, chartreusin. nih.gov Fermentation of this bacterium yields a complex mixture of secondary metabolites. While the primary focus of research on these extracts has been the isolation and characterization of compounds with antitumor and antibacterial activities, the antiviral potential of the crude extracts or isolated metabolites has not been extensively explored.

The synthesis of derivatives such as 3',4'-O-benzylidene-chartreusin has been pursued to enhance the pharmacokinetic properties and biological activity of the parent compound, primarily in the context of cancer research. nih.gov A series of 3',4'-O-substituted derivatives of chartreusin were synthesized to overcome the rapid biliary excretion of the parent compound. nih.gov Among these, the exo-type of 3',4'-O-benzylidene-chartreusin was found to be active through both intraperitoneal and intravenous administration in murine tumor models. nih.gov Further modifications of this derivative at the 6-phenol position have yielded compounds with high antitumor activity against various murine tumors. nih.gov

The table below summarizes the known biological activities of chartreusin and its derivatives, highlighting the current focus on anticancer and antibacterial research.

| Compound/Derivative | Producing Organism | Primary Biological Activities Investigated |

| Chartreusin | Streptomyces chartreusis | Antitumor, Antibacterial nih.govnih.gov |

| 3',4'-O-Benzylidenechartreusin | Synthetic derivative | Antitumor nih.gov |

| Elsamicin A | Actinomycete | Antitumor nih.gov |

| IST-622 | Synthetic prodrug of chartreusin | Antitumor nih.gov |

| Various synthetic chartreusin analogs | Synthetic | Antiproliferative, Antibacterial nih.gov |

While the current body of scientific literature does not provide direct evidence for the antiviral activity of 3',4'-O-Benzylidenechartreusin or other chartreusin-type derivatives, the known bioactivity of compounds from Streptomyces chartreusis suggests that this is a promising area for future investigation. The established synthetic pathways for modifying the chartreusin scaffold could be leveraged to create a library of compounds for antiviral screening, potentially leading to the discovery of novel therapeutic agents. nih.govnih.gov

Mechanistic Investigations of 3 ,4 O Benzylidenechartreusin and Chartreusin Analogs

Molecular Interactions with Deoxyribonucleic Acid (DNA)

The biological activity of chartreusin (B1668571) and its analogs is believed to be centrally mediated by their direct interactions with DNA. oup.com These interactions encompass binding and intercalation, the generation of lesions, and the disruption of essential enzymatic processes that govern DNA topology.

DNA Binding and Intercalation Characteristics

Chartreusin exhibits a multivalent mode of binding to DNA, which involves both the insertion of its planar chromophore between DNA base pairs (intercalation) and interactions of its uncharged disaccharide moieties within the minor groove. oup.com This dual interaction contributes to the stability of the DNA-drug complex. The binding is a thermodynamically favorable process, driven primarily by a large negative enthalpy change, indicating that the interaction is an exothermic process. oup.comnih.gov

The primary driving force for this binding is the hydrophobic transfer of the chartreusin chromophore from the aqueous solution into the nonpolar environment of the DNA interior. oup.comnih.gov Thermodynamic studies have quantified the binding constant and various energetic contributions to this interaction. The binding constant (K) for chartreusin with DNA was determined to be 3.6 x 10⁵ M⁻¹ at 20°C in a solution containing 18 mM Na⁺. oup.comnih.gov The binding process significantly stabilizes the DNA duplex, as evidenced by an increase in the DNA melting temperature (Tₘ) from 74.4°C to 78.0°C in the presence of saturating concentrations of the compound. oup.com

| Thermodynamic Parameter | Value | Conditions |

|---|---|---|

| Binding Constant (K) | 3.6 x 10⁵ M⁻¹ | 20°C, 18 mM Na⁺ |

| Gibbs Free Energy (ΔG) | -7.4 kcal/mol | 20°C |

| Binding Enthalpy (ΔHb) | -7.07 kcal/mol | 20°C |

| Heat Capacity Change (ΔCp) | -391 cal/mol·K | Determined from ITC in the 20-35°C range |

Induction of DNA Single-Strand Breaks

Investigations into the mechanistic actions of chartreusin-type angucycline-polyketide-derived (APP) glycosides have revealed that their antineoplastic activities are linked to their ability to induce DNA damage. nih.gov One of the proposed mechanisms involves the generation of radical-mediated single-strand breaks in the DNA backbone. nih.gov This capacity to cleave DNA contributes to the cytotoxic effects observed for this class of compounds.

Inhibition of Topoisomerase II Activity

Chartreusin and its analogs are potent inhibitors of topoisomerase II, a critical nuclear enzyme that manages DNA topology during replication, transcription, and chromosome segregation. oup.comnih.gov Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before religating the break. biorxiv.orgembopress.orgbiorxiv.org Inhibitors of this enzyme are broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase II poisons, such as etoposide, stabilize the transient "cleavage complex," where the enzyme is covalently bound to the broken DNA ends, leading to an accumulation of DNA double-strand breaks and subsequent cell death. embopress.orgbiorxiv.org

In contrast, catalytic inhibitors interfere with the enzyme's function without trapping the cleavage complex. nih.gov They may act by preventing ATP binding and hydrolysis, which is necessary for the enzyme's conformational changes, or by blocking the initial binding of the enzyme to DNA. nih.gov The inhibition of topoisomerase II by chartreusin is a key element of its antitumor properties, disrupting the normal processing of DNA and leading to genomic instability. oup.com

Modulation of Cellular Biological Processes

The interaction of 3',4'-O-Benzylidenechartreusin and its analogs with DNA and associated enzymes triggers a cascade of cellular responses, profoundly affecting fundamental processes such as nucleic acid synthesis and cell cycle progression.

Impact on Cell Cycle Progression

Chartreusin exerts significant inhibitory effects on the progression of the cell cycle. nih.gov Studies using leukemia (L1210) and Chinese hamster ovary cells demonstrated that chartreusin slows the movement of cells from the G1 (first gap) phase into the S (synthesis) phase and, more prominently, blocks the progression of cells from the G2 (second gap) phase into mitosis (M phase). nih.gov This G2/M block is a persistent effect, remaining for several hours even after the removal of the drug. nih.gov Cells in the S phase have been found to be particularly sensitive to the lethal effects of chartreusin. nih.gov

The observed G2/M arrest is consistent with the compound's activity as a topoisomerase II inhibitor. The proper decatenation (unlinking) of newly replicated sister chromatids by topoisomerase II is a prerequisite for entry into mitosis. Inhibition of this enzyme can trigger a "DNA-decatenation checkpoint" in the G2 phase, which halts cell cycle progression to prevent segregation of entangled chromosomes. nih.gov

| Cell Cycle Phase Transition | Effect of Chartreusin | Cell Line(s) Studied |

|---|---|---|

| Mitosis → G1 | Not affected | Chinese hamster ovary |

| G1 → S | Progression is slower | Chinese hamster ovary |

| G2 → Mitosis | Blocked | Chinese hamster ovary |

Advanced Mechanistic Insights

Further investigation into the cellular mechanisms of chartreusin and its analogs has provided a more detailed understanding of their cytotoxic effects, moving beyond initial observations of DNA intercalation and topoisomerase II inhibition. These advanced studies have highlighted the role of oxidative stress and genome-wide transcriptional changes in their mode of action.

Role of Reactive Oxygen Species (ROS) Generation

An emerging area of investigation into the mechanism of chartreusin-type compounds is their ability to induce cellular damage through the generation of reactive oxygen species (ROS). While the primary mechanisms of action for chartreusin have historically been attributed to DNA intercalation and inhibition of topoisomerase II, recent studies have suggested an alternative or complementary mechanism involving ROS-mediated processes nih.gov.

Transcriptional Profiling and Pathway Enrichment Analysis (e.g., RNA-sequencing)

To gain a comprehensive understanding of the cellular response to chartreusin and its analogs, researchers have employed powerful transcriptomic techniques such as RNA-sequencing (RNA-seq). This approach allows for a global view of gene expression changes within cancer cells following treatment with these compounds, revealing the key signaling pathways that are perturbed.

A study investigating the effects of chartreusin and its analogs, elsamicin A and elsamicin B, on ES-2 human ovarian cancer cells using RNA-seq analysis revealed distinct mechanisms of action determined by the appended sugar chain of each molecule nih.gov.

For chartreusin, the analysis identified a significant downregulation of the oxidative phosphorylation (OXPHOS) pathway nih.gov. The OXPHOS pathway is a critical metabolic process for energy production in cells and is often upregulated in cancer cells to meet their high energy demands. By inhibiting this pathway, chartreusin can effectively starve the cancer cells of the energy required for their survival and proliferation.

In contrast, the cytotoxic effects of elsamicin A were attributed to the dysregulation of pathways related to motor proteins, growth hormone synthesis, secretion, and action, as well as homologous recombination nih.gov. Elsamicin B, which differs from elsamicin A only in its terminal sugar residue, was found to exert its inhibitory effects primarily through the enrichment of the Hippo signaling pathway nih.gov. The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is commonly observed in various cancers.

These findings from RNA-seq analysis underscore the nuanced and compound-specific mechanisms through which chartreusin and its analogs exert their anticancer effects. The interactive data table below summarizes the key pathway enrichments identified for each compound.

Table 1: Pathway Enrichment Analysis of Chartreusin and its Analogs in ES-2 Cells

| Compound | Affected Pathway(s) | Effect |

| Chartreusin | Oxidative phosphorylation (OXPHOS) | Downregulated |

| Elsamicin A | Motor proteins, Growth hormone synthesis/secretion/action, Homologous recombination | Dysregulated |

| Elsamicin B | Hippo signaling pathway | Enriched |

Structure Activity Relationship Sar Analysis and Computational Studies

Elucidation of Structural Determinants for Modulating Biological Efficacy

The parent compound, chartreusin (B1668571), exhibited promising antitumor properties; however, its clinical development was hampered by poor pharmacokinetic properties, including rapid biliary excretion. To address this limitation, a series of 3',4'-O-substituted derivatives were synthesized, leading to the development of 3',4'-O-Benzylidenechartreusin. This modification was found to confer activity through both intraperitoneal and intravenous administration, indicating improved bioavailability and metabolic stability.

Further SAR studies focused on the 6-phenol group of the 3',4'-O-Benzylidenechartreusin scaffold. It was discovered that the introduction of various acyl groups at this position significantly enhanced the antitumor activity of the compound. Specifically, several 6-O-acyl-3',4'-O-exo-benzylidenechartreusins demonstrated high antitumor activity against murine tumors, not only via intravenous but also oral administration, highlighting a substantial improvement in their pharmacokinetic profiles.

These findings underscore the critical role of both the 3',4'-O-benzylidene moiety and the 6-O-acyl substitution in modulating the biological efficacy of chartreusin analogs. The benzylidene group appears to protect the catechol-like structure of the sugar moiety, which is often susceptible to rapid metabolism, thereby enhancing the compound's stability. The acyl group at the 6-position, on the other hand, likely influences the molecule's lipophilicity and its interaction with biological targets.

| Modification | Effect on Biological Activity | Reference |

| Introduction of 3',4'-O-benzylidene group | Improved pharmacokinetic properties and in vivo activity | nih.gov |

| Acylation of the 6-phenol group | Enhanced antitumor activity and oral bioavailability | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the SAR by establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds. While specific QSAR models for 3',4'-O-Benzylidenechartreusin are not yet publicly available, the principles of this methodology can be applied to predict the activity of novel derivatives.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of 3',4'-O-Benzylidenechartreusin analogs with their corresponding measured biological activities (e.g., IC50 values against a cancer cell line) would be compiled.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of newly designed, unsynthesized 3',4'-O-Benzylidenechartreusin derivatives. This allows for the prioritization of compounds with the highest predicted potency for synthesis and biological testing, thereby accelerating the drug discovery process.

In silico Approaches to Molecular Target Identification and Interaction

In addition to predicting activity, computational methods can be employed to identify potential molecular targets of 3',4'-O-Benzylidenechartreusin and to study its interactions with these targets at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method can be used to screen a library of potential protein targets and to identify those with the highest binding affinity for 3',4'-O-Benzylidenechartreusin. Receptor tyrosine kinases such as EphA2, EGFR, and its constitutively active mutant EGFRvIII are frequently implicated in cancer progression and are therefore plausible targets.

A hypothetical molecular docking study of 3',4'-O-Benzylidenechartreusin with these targets would involve:

Preparation of Receptor and Ligand Structures: The three-dimensional structures of EphA2, EGFR, and EGFRvIII would be obtained from the Protein Data Bank (PDB). The structure of 3',4'-O-Benzylidenechartreusin would be built and optimized using computational chemistry software.

Docking Simulation: The ligand would be docked into the active site of each receptor using specialized software. The program would explore various possible binding poses and score them based on their predicted binding affinity.

Analysis of Binding Interactions: The resulting docked complexes would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues.

Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic view of the ligand-receptor interaction. MD simulations track the movements of atoms in the complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of the protein and ligand.

The results from molecular docking and MD simulations can be used to develop predictive models for the binding affinity and stability of 3',4'-O-Benzylidenechartreusin and its analogs to the target proteins. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can provide more accurate estimations of binding free energies.

Advanced Research Methodologies and Techniques in 3 ,4 O Benzylidenechartreusin Study

Fermentation Optimization and Strain Engineering for Enhanced Production

The production of chartreusin (B1668571), the precursor to 3',4'-O-Benzylidenechartreusin, relies on fermentation of Streptomyces species. To improve the yield of this valuable secondary metabolite, researchers employ sophisticated fermentation optimization and strain engineering strategies.

Fermentation Optimization: The optimization of the fermentation medium is a critical step to maximize the yield of the desired metabolite. nih.gov This process involves a systematic approach, starting with the selection of a basal medium and then refining the concentration of its components. Key parameters that are typically optimized include:

Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly influence microbial growth and secondary metabolite production. For instance, in the production of other antibiotics by Streptomyces species, the supplementation with specific sugars like glucose or molasses, and nitrogen sources such as soybean meal or peptone, has been shown to enhance yields. nih.govnih.gov

Inorganic Salts and Trace Elements: Minerals like phosphates and trace elements such as cobaltous chloride can act as cofactors for enzymes involved in the biosynthetic pathway, and their optimal concentrations need to be determined. jproeng.com

Physical Parameters: Fermentation conditions including pH, temperature, agitation speed, and aeration are meticulously controlled and optimized to create the ideal environment for microbial growth and product formation. nih.govresearchgate.net

One common optimization strategy is the "one-factor-at-a-time" (OFAT) method, where each component of the medium is varied while others are kept constant to observe its effect on production. nih.gov More advanced statistical methods like response surface methodology (RSM) are also employed to analyze the interactions between different variables and identify the optimal fermentation conditions. nih.govmdpi.com Through these systematic optimization techniques, significant increases in product yield can be achieved. For example, optimization of fermentation conditions for chrysomycin A production by a Streptomyces mutant resulted in a 60% increase in yield. nih.gov

Strain Engineering: Beyond optimizing the fermentation environment, direct manipulation of the producing microorganism's genetic makeup offers a powerful approach to enhance production. nih.govnih.gov Key strain engineering strategies include:

Metabolic Engineering: This involves the targeted modification of metabolic pathways to increase the flux towards the desired product. nih.gov This can be achieved by overexpressing genes encoding rate-limiting enzymes in the biosynthetic pathway or by deleting genes of competing pathways. researchgate.net

Genome-wide Screening: High-throughput screening of mutant libraries can identify strains with improved production capabilities. nih.gov This allows for the discovery of novel genetic targets for further engineering.

Precursor Supply Enhancement: Engineering the microbial host to increase the intracellular supply of precursors for the biosynthesis of the target molecule is another effective strategy. For example, enhancing the supply of phenylalanine and malonyl-CoA has been shown to significantly increase the production of flavonoids in Escherichia coli. researchgate.net

By combining optimized fermentation processes with genetically engineered microbial strains, researchers can achieve substantial improvements in the production of chartreusin, thereby ensuring a more reliable supply of the precursor for the synthesis of 3',4'-O-Benzylidenechartreusin.

Analytical Techniques for Structural Elucidation and Quantification of Derivatives

The precise structural characterization and quantification of 3',4'-O-Benzylidenechartreusin and its related derivatives are paramount for understanding its chemical properties and biological activity. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. mdpi.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for deciphering the complex structure of chartreusin derivatives. nih.gov These methods allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the determination of the connectivity of atoms within the molecule. mdpi.com

Illustrative ¹H and ¹³C NMR Data for a Chartreusin Derivative

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

|---|---|---|

| 2 | 160.5 | - |

| 3 | 108.2 | 6.85 (s) |

| 4 | 155.4 | - |

| 4a | 115.1 | - |

| 5 | 130.7 | 7.98 (d, 8.5) |

| 6 | 124.3 | 7.65 (t, 8.5) |

| ... | ... | ... |

| 1' | 98.5 | 5.60 (d, 7.5) |

| 2' | 75.3 | 4.10 (m) |

| 3' | 82.1 | 4.25 (m) |

| 4' | 78.9 | 4.15 (m) |

Note: This table presents representative data for a chartreusin derivative and is intended for illustrative purposes. Actual chemical shifts for 3',4'-O-Benzylidenechartreusin may vary.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the structure of the molecule by revealing how it breaks apart.

Representative Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₉H₃₆O₁₄ |

| Calculated Mass | 728.2105 |

| Observed Mass [M+H]⁺ | 729.2178 |

Note: This table provides hypothetical data for illustrative purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, purification, and quantification of non-volatile compounds like 3',4'-O-Benzylidenechartreusin. nih.govnih.gov A typical HPLC method involves:

Stationary Phase: A C18 reversed-phase column is commonly used. nih.gov

Mobile Phase: A gradient elution with a mixture of solvents, such as acetonitrile (B52724) and water, is often employed to achieve optimal separation. nih.gov

Detection: A UV detector is used to monitor the elution of the compound, often at multiple wavelengths to ensure specificity. nih.gov

The retention time from an HPLC analysis is a characteristic property of a compound under specific conditions and can be used for its identification and quantification.

Typical HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm and 330 nm |

Note: This table presents representative HPLC parameters for a chartreusin derivative and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for large, non-volatile molecules like 3',4'-O-Benzylidenechartreusin unless they are first derivatized to increase their volatility.

In vitro and Cell-Based Biological Assay Systems

To evaluate the therapeutic potential of 3',4'-O-Benzylidenechartreusin, a variety of in vitro and cell-based assays are employed to assess its biological activity.

High-Throughput Cytotoxicity Screening: These assays are used to rapidly assess the effect of the compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. nih.gov The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cells.

Illustrative Cytotoxicity Data (IC₅₀ in µM)

| Cell Line | 3',4'-O-Benzylidenechartreusin | Chartreusin (Parent Compound) |

|---|---|---|

| Human Colon Cancer (HT-29) | 0.05 | 0.12 |

| Human Breast Cancer (MCF-7) | 0.08 | 0.25 |

Note: This table presents hypothetical data for illustrative purposes to show potential differences in activity between the parent compound and its derivative.

Antimicrobial Screening: The antimicrobial activity of 3',4'-O-Benzylidenechartreusin against various pathogenic bacteria and fungi is evaluated using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC). nih.govunl.pt The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Illustrative Antimicrobial Activity (MIC in µg/mL)

| Microorganism | 3',4'-O-Benzylidenechartreusin |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Escherichia coli | >64 |

Note: This table presents hypothetical data for illustrative purposes.

DNA Interaction Assays: Chartreusin is known to interact with DNA, and its derivatives are studied to understand if this mechanism of action is retained or altered. nih.gov Techniques used to study these interactions include:

UV-Visible and Fluorescence Spectroscopy: Changes in the absorption or emission spectra of the compound upon binding to DNA can indicate an interaction. rsc.orgnih.gov

Circular Dichroism (CD) Spectroscopy: This technique can reveal changes in the conformation of DNA upon drug binding. rsc.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding event, providing thermodynamic parameters such as the binding constant (Kₐ) and enthalpy (ΔH). For the parent compound chartreusin, ITC studies have shown that its interaction with DNA is enthalpy-driven. nih.gov

Viscosity Measurements: Intercalating agents increase the viscosity of a DNA solution, and this property can be used to infer the mode of binding. rsc.org

Molecular Docking: Computational methods are used to model the interaction between the compound and DNA at the molecular level, predicting the preferred binding mode and site. nih.gov

Enzyme Interaction Assays: Chartreusin and its derivatives may also exert their biological effects by interacting with specific enzymes. For example, topoisomerase II is a known target for some anticancer drugs that bind to DNA. Assays can be performed to determine if 3',4'-O-Benzylidenechartreusin inhibits the activity of such enzymes.

Current Challenges and Future Research Directions

Exploration of Novel Microbial Sources and Endophytic Systems

The original chartreusin (B1668571) was isolated from Streptomyces chartreusis. acs.orgnih.govnih.gov The exploration for new microbial sources, including endophytic fungi and bacteria, represents a promising avenue for discovering novel chartreusin analogs with unique bioactivities. Genome sequencing has revealed that the capacity to produce natural products is widespread among bacteria, suggesting that many potential sources remain untapped. nih.gov

Microorganisms from diverse and extreme environments are a valuable resource for isolating new strains that may produce novel bioactive compounds. microbiologysociety.org Researchers are investigating various habitats, from marine environments to the tissues of plants (endophytes), to find new actinomycetes and other microbes. mdpi.comemanresearch.org These efforts could lead to the discovery of new chartreusin-type molecules or strains that are more amenable to large-scale fermentation.

Rational Design and Synthesis of Next-Generation Analogs with Tailored Bioactivities

The ability to chemically synthesize the chartreusin scaffold opens the door for the rational design of next-generation analogs with improved properties. nih.gov Rational design relies on a detailed understanding of the molecule's structure, function, and mechanism of action to make targeted modifications. taylorandfrancis.com By altering specific parts of the molecule, such as the substituents on the aromatic rings or the composition of the sugar chains, researchers aim to enhance desired bioactivities, reduce toxicity, and improve pharmacokinetic properties like solubility. nih.gov

For instance, modifications to the disaccharide portion of chartreusin have been shown to retain antileukemic effects. docksci.com A focused library of eleven new chartreusin analogs was generated by combining chemical synthesis and biosynthesis, leading to compounds with fine-tuned antiproliferative and antibacterial activities. nih.govresearchgate.net Some of these new derivatives, such as vinyl- and ethynyl-substituted versions, showed improved potency against a colorectal cancer cell line after being activated by light. nih.gov This highlights the potential for creating photoactivatable drugs for targeted therapies. ascenion.de

Examples of Synthesized Chartreusin Analogs and Their Properties:

| Analog Type | Modification | Impact on Bioactivity |

|---|---|---|

| Vinyl- and Ethynyl-substituted | Addition of vinyl or ethynyl (B1212043) groups to the aglycone. nih.gov | Improved antiproliferative potency against colorectal cancer cells upon light irradiation. nih.gov |

| Desmethyl | Replacement of a methyl group with hydrogen. nih.gov | Drastically decreased cytotoxicity but enhanced antimycobacterial activity. nih.gov |

| Sugar Moiety Analogs | Replacement of the natural disaccharide with fucose, glucose, or maltose (B56501). nih.gov | Maintained or improved cytotoxic potency against L1210 cells; improved water solubility. nih.gov |

Integration of Multi-Omics Data for a Holistic Understanding of Mechanism of Action

To fully realize the potential of chartreusin-based drugs, a comprehensive understanding of their mechanism of action is crucial. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. mdpi.comfrontiersin.org Such analyses can provide a system-level view of how these compounds affect cellular pathways and networks. youtube.com

For example, RNA sequencing (RNA-seq) analysis has been used to investigate the transcriptional changes in cancer cells treated with chartreusin derivatives. nih.govnih.gov This has revealed that the mechanism of action can be dependent on the appended sugar chain. nih.govnih.gov By combining different omics datasets, researchers can build more complete models of how these compounds exert their cytotoxic effects, which may involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species. nih.gov This detailed mechanistic insight is invaluable for the rational design of more effective and selective drugs. nih.gov

Assessment of 3',4'-O-Benzylidenechartreusin and its Analogs as Lead Compounds for Further Drug Discovery Research

Chartreusin and its analogs, including 3',4'-O-Benzylidenechartreusin, are considered potent lead compounds for the development of new anticancer and antibiotic therapies. nih.govresearchgate.net Their ideal lead compound properties have driven significant efforts to develop robust methods for their synthesis and diversification. nih.gov

Analogs have shown promising activities in various cancer cell lines, and some, like elsamicin A and the semisynthetic IST-622, have advanced to Phase II clinical trials. docksci.comascenion.de Although the clinical development of some derivatives has been halted due to moderate efficacy, the discovery of new, more potent analogs continues to fuel interest in this class of compounds. ascenion.de The development of photoactivatable analogs, for instance, opens up new possibilities for topical or endoscopically-targeted cancer treatments. ascenion.de As synthetic methods improve and a deeper understanding of their mechanism of action is gained, chartreusin derivatives remain promising candidates for further drug discovery and development. nih.gov

Q & A

What are the foundational steps for synthesizing 3',4'-O-Benzylidenechartreusin from Chartreusin, and how are stereoisomers resolved?

Answer: The synthesis involves reacting Chartreusin with excess benzaldehyde (30 equivalents) in anhydrous chloroform at room temperature. The reaction produces two stereoisomers: the endo- (48% yield) and exo-3',4'-O-Benzylidenechartreusin (27% yield). Isolation is achieved via repeated chromatographic purification, with thin-layer chromatography (TLC) used to monitor progress. The choice of solvent (chloroform) and stoichiometric excess of benzaldehyde are critical for acetal formation .

How can reaction conditions be optimized to favor the formation of a specific stereoisomer (endo vs. exo)?

Answer: Optimization requires systematic variation of parameters:

- Solvent polarity : Polar aprotic solvents may stabilize transition states favoring one isomer.

- Temperature : Lower temperatures might favor kinetic control (e.g., endo isomer), while higher temperatures promote thermodynamic products.

- Catalysis : Acidic or Lewis catalysts could modulate reaction pathways.

Post-synthesis, preparative chromatography (e.g., column chromatography with silica gel) is essential for isolating isomers. Replicating the 1990 protocol () with controlled benzaldehyde stoichiometry and purification cycles can improve yields .

What analytical methods are recommended to confirm the acetal configuration and purity of the isomers?

Answer:

- TLC : Initial monitoring of reaction progress and preliminary purity assessment.

- NMR Spectroscopy : 1H/13C NMR and 2D techniques (e.g., NOESY) differentiate endo and exo configurations by comparing coupling constants and spatial proximity of protons.

- X-ray crystallography : Definitive structural confirmation if crystals are obtainable.

- HPLC-MS : For quantifying isomer ratios and detecting impurities.

Methodological rigor in spectral interpretation is critical to avoid misassignment .

How should researchers address discrepancies in reported yields of stereoisomers across studies?

Answer: Discrepancies may arise from variations in:

- Chromatographic resolution : Column packing material, solvent gradients, or run time.

- Reaction scale : Smaller scales may introduce proportionally larger losses during purification.

To reconcile data, replicate experiments under standardized conditions (e.g., solvent purity, inert atmosphere) and employ statistical tools (e.g., ANOVA) to identify significant variables. Documenting detailed protocols, as emphasized in , ensures reproducibility .

What strategies are effective for studying the stability of the benzylidene acetal under different storage or reaction conditions?

Answer: Stability assays should include:

- pH variation : Expose the compound to acidic/basic conditions and monitor degradation via HPLC or NMR.

- Temperature stress : Accelerated stability studies at elevated temperatures.

- Light sensitivity : UV-vis spectroscopy to assess photodegradation.

Controlled experiments with inert storage (e.g., argon atmosphere, desiccants) can mitigate decomposition. Data should be analyzed for kinetic degradation models (e.g., first-order kinetics) .

What mechanistic insights can be gained from studying the acetal formation reaction?

Answer: Mechanistic studies could involve:

- Kinetic isotope effects (KIE) : To identify rate-determining steps (e.g., nucleophilic attack vs. dehydration).

- Computational modeling : Density Functional Theory (DFT) to map transition states and explain stereoselectivity.

- Intermediate trapping : Using quenching agents (e.g., methanol) to isolate and characterize reactive intermediates.

Such approaches elucidate whether the reaction proceeds via a concerted or stepwise mechanism .

How can researchers ensure ethical and reproducible reporting of synthetic protocols for 3',4'-O-Benzylidenechartreusin?

Answer: Adhere to guidelines from and :

- Full disclosure : Report exact stoichiometry, solvent purity, and purification details.

- Data transparency : Share raw chromatographic and spectral data in supplementary materials.

- Independent validation : Collaborate with third-party labs to verify yields and isomer ratios.

Ethical reporting minimizes bias and enhances reproducibility in synthetic chemistry .

What advanced applications of 3',4'-O-Benzylidenechartreusin warrant further investigation in medicinal chemistry?

Answer: While the provided evidence focuses on synthesis, potential research directions include:

- Structure-activity relationships (SAR) : Modifying the benzylidene group to enhance bioactivity.

- Prodrug development : Leveraging the acetal as a hydrolyzable moiety for targeted drug delivery.

- Enzymatic studies : Testing interactions with glycosidases or other enzymes.

Methodologically, these require coupling synthesis with in vitro assays (e.g., cytotoxicity, enzymatic inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.